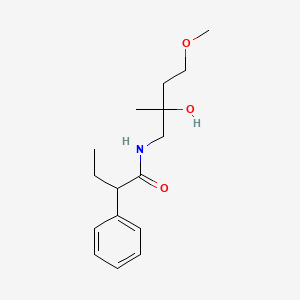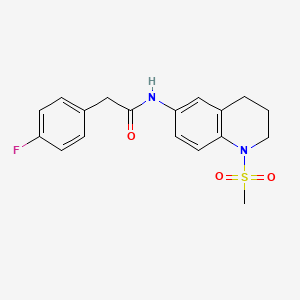![molecular formula C23H24N6O2 B2676655 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1105249-68-0](/img/structure/B2676655.png)
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This step may involve nucleophilic substitution reactions where the triazolopyridazine-furan intermediate reacts with piperazine in the presence of a base such as NaOH or K₂CO₃.
Formation of the Phenylbutanone Group
The final product is obtained by coupling the intermediate with phenylbutanone under reductive amination conditions using reducing agents like NaBH₃CN in an organic solvent such as methanol.
Industrial Production Methods
In an industrial setting, the synthesis would scale up these laboratory procedures with the use of high-efficiency reactors, stringent control of reaction parameters, and continuous flow processes to enhance yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
Formation of the [1,2,4]triazolo[4,3-b]pyridazine Ring
This step often involves the reaction of a hydrazine derivative with a pyridazine precursor under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Attachment of the Furan Ring
A Friedel-Crafts alkylation reaction can be employed, where the furan ring is introduced to the triazolopyridazine core using an acid catalyst like AlCl₃.
化学反应分析
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo several types of chemical reactions:
Oxidation
Common oxidizing agents like KMnO₄ or H₂O₂ can be used to oxidize the furan ring, resulting in ring-opened products.
Reduction
Reduction of the carbonyl group can be achieved using agents like NaBH₄, producing alcohol derivatives.
Substitution
Halogenation reactions, particularly with Cl₂ or Br₂, can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO₄ in acidic medium.
Reduction: : NaBH₄ in methanol.
Substitution: : Cl₂ or Br₂ in the presence of a catalyst such as FeCl₃.
Major Products
Oxidation: : Ring-opened aldehydes and carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated aromatic compounds.
科学研究应用
This compound has found applications across multiple domains:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Biology
Acts as a probe in the study of enzyme-substrate interactions.
Medicine
Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry
Employed in the development of new materials with unique electronic properties.
作用机制
The mechanism by which 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one exerts its effects is complex and involves several molecular targets and pathways. It may interact with enzyme active sites, modulating their activity and thus affecting various biochemical pathways. The triazolopyridazine moiety plays a crucial role in binding to protein targets, influencing processes such as cell division and apoptosis.
相似化合物的比较
Similar Compounds
1-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine: : Lacks the phenylbutanone group, differing in its biochemical applications.
2-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine: : Substitutes piperazine with piperidine, altering its binding affinity and target specificity.
1-(4-(2-Phenylbutan-1-one)-piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine: : Similar but with a different positioning of functional groups, impacting its pharmacokinetics.
Uniqueness
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one stands out due to its unique combination of rings and functional groups, offering diverse biochemical interactions and applications not found in other similar compounds. Its multi-functional nature makes it a versatile candidate for various research fields and potential therapeutic uses.
属性
IUPAC Name |
1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-2-18(17-7-4-3-5-8-17)23(30)28-14-12-27(13-15-28)21-11-10-20-24-25-22(29(20)26-21)19-9-6-16-31-19/h3-11,16,18H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDRKWXICWPMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
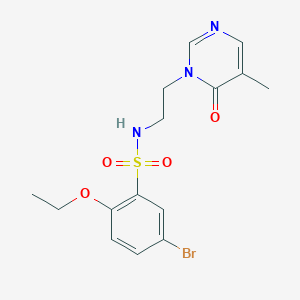
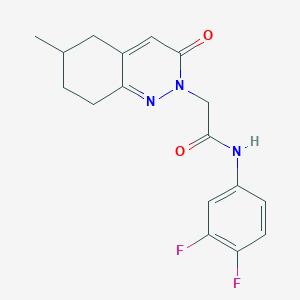
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)
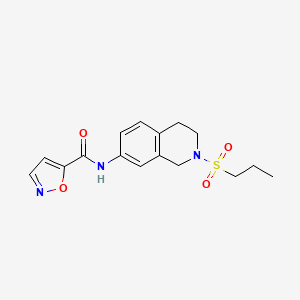

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
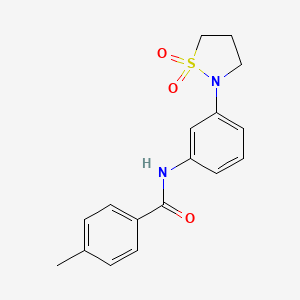
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)
